molecular formula C20H23Cl2FN4O2S B10854910 3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride

3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride

Cat. No.: B10854910
M. Wt: 473.4 g/mol
InChI Key: ZRUTWJFQZLMEBJ-RSAXXLAASA-N
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Preparation Methods

The synthesis of VU6036720 involves multidimensional chemical optimization of a precursor compound, VU0493690 . The synthetic route includes several steps of chemical reactions, such as sulfonamide formation and piperazine ring incorporation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods would likely involve scaling up these reactions under optimized conditions to produce VU6036720 in larger quantities.

Chemical Reactions Analysis

VU6036720 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23Cl2FN4O2S

Molecular Weight

473.4 g/mol

IUPAC Name

3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C20H22ClFN4O2S.ClH/c1-15-14-26(20-5-3-2-4-16(20)13-23)11-10-25(15)9-8-24-29(27,28)17-6-7-19(22)18(21)12-17;/h2-7,12,15,24H,8-11,14H2,1H3;1H/t15-;/m0./s1

InChI Key

ZRUTWJFQZLMEBJ-RSAXXLAASA-N

Isomeric SMILES

C[C@H]1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N.Cl

Canonical SMILES

CC1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N.Cl

Origin of Product

United States

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